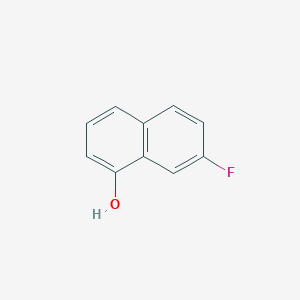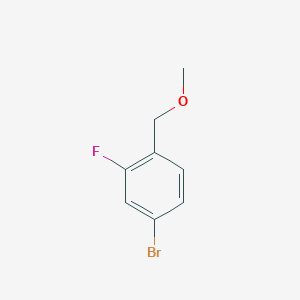
4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Descripción general
Descripción
The compound 4-Bromo-2-fluoro-1-(methoxymethyl)benzene is a halogenated aromatic compound that features bromo, fluoro, and methoxymethyl substituents on a benzene ring. This structure is of interest due to its potential applications in organic synthesis and material science. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methoxymethyl) groups can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related bromo- and fluoro-substituted benzene derivatives has been reported in various studies. For instance, a natural product with a methoxymethyl-substituted aryl methyl ether structure was synthesized starting from a bromo-dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . Another study reported the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which involved bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving an overall yield of about 47% and a purity of 99.8% . These studies demonstrate the feasibility of synthesizing complex molecules that include bromo, fluoro, and methoxymethyl groups on a benzene ring.
Molecular Structure Analysis
The crystal structures of bromo- and methoxymethyl-substituted benzoic acid derivatives have been compared, revealing that two-dimensional architectures are formed principally by C—H⋯O hydrogen bonds, and by Br⋯O interactions in one derivative and by π–π interactions in another . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have also been conducted, showing diverse packing motifs influenced by Br⋯Br, C—H⋯Br, C—Br⋯Br, and C—Br⋯π interactions . These studies provide insights into the molecular structure and potential intermolecular interactions of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene.
Chemical Reactions Analysis
The reactivity of bromo- and methoxymethyl-substituted compounds has been explored in various contexts. For example, the regioselective O-Demethylation of aryl methyl ethers has been achieved using BBr3, followed by the addition of MeOH, to afford the corresponding methoxymethyl-substituted arylphenols in high yields . The synthesis of a green light-emitting monomer involved a Horner-Wittig-Emmons reaction, demonstrating the utility of bromo- and methoxymethyl-substituted compounds in the development of light-emitting materials . These studies suggest that 4-Bromo-2-fluoro-1-(methoxymethyl)benzene could participate in various chemical reactions, potentially leading to the synthesis of biologically active or light-emitting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxymethyl-substituted compounds have been characterized using various techniques. For instance, the vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using density functional theory (DFT), providing insights into the reactivity and stability of the molecule . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, revealing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission (AIE) characteristics . These findings suggest that 4-Bromo-2-fluoro-1-(methoxymethyl)benzene may exhibit unique physical and chemical properties that could be exploited in various applications.
Aplicaciones Científicas De Investigación
Molecular Electronics Building Blocks
4-Bromo-2-fluoro-1-(methoxymethyl)benzene serves as a precursor for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These are key components in the development of molecular electronics. The compound's utility in synthesizing aryl bromides, which are essential for thiol end-capped molecular wires, highlights its significance in fabricating components for molecular-scale electronic devices (Stuhr-Hansen et al., 2005).
Antimicrobial Agents Synthesis
Research on novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include fluoro, bromo, methoxy, and other groups on the benzene ring, has revealed potent antimicrobial activity against a range of bacteria and fungi. The inclusion of such functional groups enhances the compounds' effectiveness, surpassing that of reference drugs in most cases. This indicates the potential of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene derivatives in developing new antimicrobial agents (Liaras et al., 2011).
Radiolabeling and Diagnostic Imaging
The compound has been used in the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene and similar o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These synthesized compounds are explored as bifunctional labelling agents, potentially useful in positron emission tomography (PET) imaging. Such radiolabeled compounds can enhance the specificity and efficacy of diagnostic imaging, aiding in the visualization of biological processes at the molecular level (Namolingam et al., 2001).
Advanced Polymer Materials
4-Bromo-2-fluoro-1-(methoxymethyl)benzene derivatives have been utilized in the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene to produce materials with unique properties. Such research is critical for developing advanced polymer materials with tailored characteristics for specific applications, ranging from coatings to biomedical devices (Hussain et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction it is involved in.
Mode of Action
It is known to be used in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction. In this reaction, the compound would interact with a boron reagent and a palladium catalyst to form a carbon-carbon bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature is an important factor for its stability. Additionally, the compound is a liquid at room temperature , which could influence its handling and application in various reactions.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-1-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSWVRGOODJFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271423 | |
| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
CAS RN |
95068-02-3 | |
| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95068-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

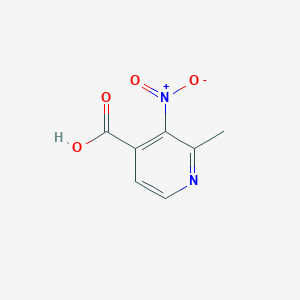
![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
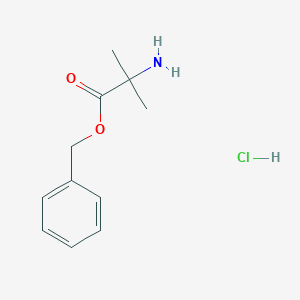

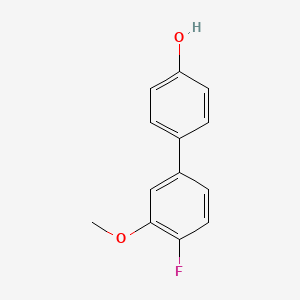
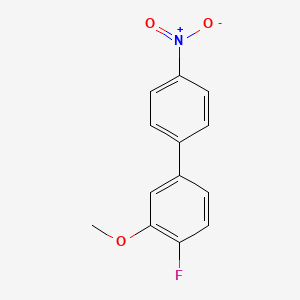
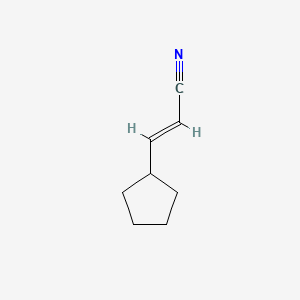
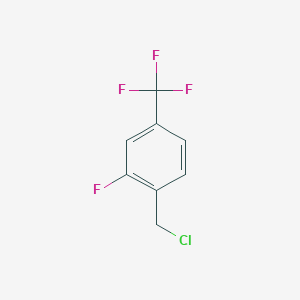
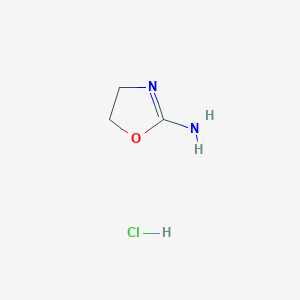
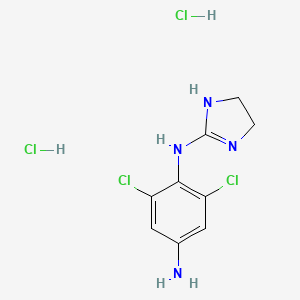
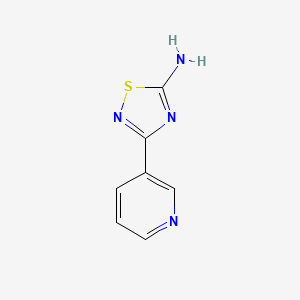
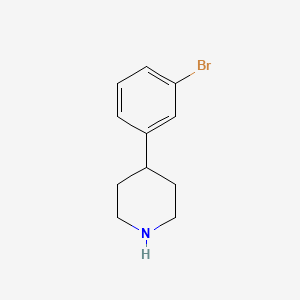
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
